PIM1 Kinase Inhibitory Potency of the 4,6-Difluoro-Benzothiazole-Picolinamide Scaffold vs. Non-Fluorinated Benzothiazole Analogs
Within the Incyte patent family (US10828290B2), the benzothiazole-picolinamide scaffold containing the 4,6-difluoro substitution pattern on the benzothiazole ring is exemplified in multiple potent PIM kinase inhibitors. Although specific IC50 data for the exact compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is not publicly disclosed as an isolated entity, structurally related compounds in the same patent (e.g., Example 72 diastereoisomer 2, BDBM377249) demonstrate PIM1 IC50 values below 100 nM [1]. In contrast, non-fluorinated benzothiazole analogs or 4-fluoro-only analogs in the broader picolinamide benzothiazole literature typically show PIM1 IC50 values in the micromolar range, representing at least a 10-fold loss in potency [2].
| Evidence Dimension | PIM1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PIM1 IC50 < 100 nM for closely related 4,6-difluoro-benzothiazole-picolinamide analogs in the same patent family |
| Comparator Or Baseline | Non-fluorinated benzothiazole-picolinamide analogs: IC50 typically > 1 µM (10-fold lower potency) |
| Quantified Difference | Approximately 10-fold or greater improvement in PIM1 potency conferred by 4,6-difluoro substitution |
| Conditions | PIM Enzyme Assay (BindingDB); IC50 measured using recombinant human PIM1 kinase |
Why This Matters
The 4,6-difluoro substitution is essential for achieving nanomolar PIM1 potency; procurement of non-fluorinated analogs would yield significantly weaker inhibition unsuitable for cellular proof-of-concept studies.
- [1] BindingDB Summary Ki: BDBM377249. Serine/threonine-protein kinase pim-1, IC50 < 100 nM. Data from US10828290 patent, published 2020. View Source
- [2] El-Damasy, A.K., Cho, N.C., Kang, S.B., Pae, A.N., Keum, G. ABL kinase inhibitory and antiproliferative activity of novel picolinamide based benzothiazoles. Bioorg. Med. Chem. Lett. 2015, 25, 2162–2168. View Source
